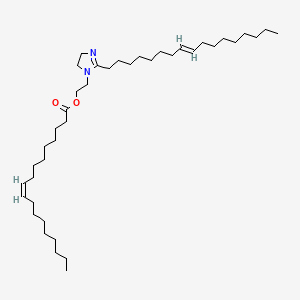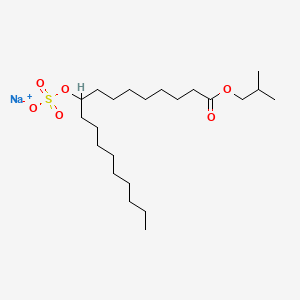
Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate is a chemical compound with the molecular formula C22H43NaO6S and a molecular weight of 458.63 g/mol . It is a sodium salt of a sulfonated fatty acid ester, often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate typically involves the esterification of 9-(sulphooxy)octadecanoic acid with 2-methylpropanol, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acid catalysts like sulfuric acid
Solvents: Organic solvents such as toluene or ethanol
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 9-(sulphooxy)octadecanoic acid and 2-methylpropanol
Reaction Control: Automated systems to monitor temperature, pressure, and pH levels
Purification: Techniques like distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids
Reduction: Reduction reactions can yield alcohols
Substitution: Nucleophilic substitution reactions can replace the sulfooxy group with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Aqueous or organic solvents depending on the reaction type
Major Products
Oxidation: Sulfonic acids
Reduction: Alcohols
Substitution: Various substituted esters.
Scientific Research Applications
Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate finds applications in multiple fields:
Chemistry: Used as a surfactant in emulsion polymerization
Biology: Employed in studies involving membrane proteins due to its amphiphilic nature
Medicine: Investigated for its potential use in drug delivery systems
Industry: Utilized in the formulation of detergents and cleaning agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications like emulsification and solubilization. The molecular targets include lipid bilayers and protein interfaces, where it can alter membrane dynamics and protein function .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with a similar sulfonate group but a different alkyl chain length
Sodium lauryl ether sulfate (SLES): Contains an ether linkage in addition to the sulfonate group
Uniqueness
Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate is unique due to its specific ester linkage and branched alkyl chain, which confer distinct solubility and interaction properties compared to linear surfactants like SDS and SLES .
Properties
CAS No. |
97403-98-0 |
|---|---|
Molecular Formula |
C22H43NaO6S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
sodium;[1-(2-methylpropoxy)-1-oxooctadecan-9-yl] sulfate |
InChI |
InChI=1S/C22H44O6S.Na/c1-4-5-6-7-8-10-13-16-21(28-29(24,25)26)17-14-11-9-12-15-18-22(23)27-19-20(2)3;/h20-21H,4-19H2,1-3H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
VKEMWFFAOFSIJU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)OCC(C)C)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


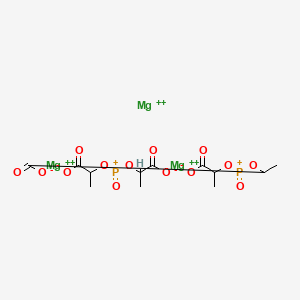

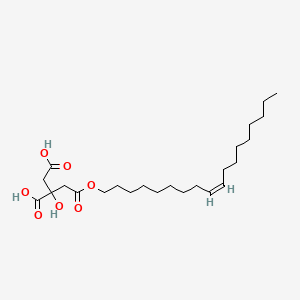
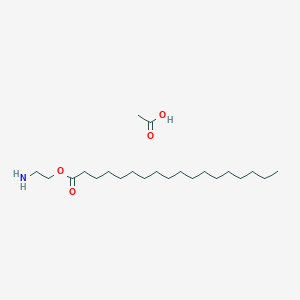
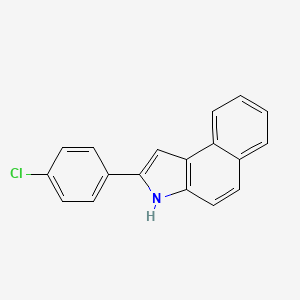
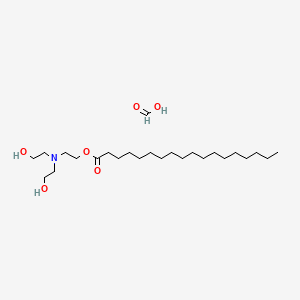
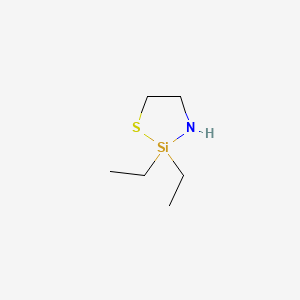

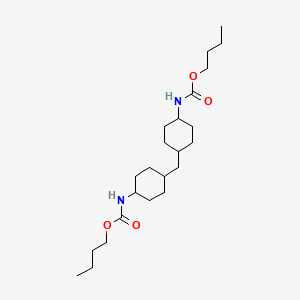

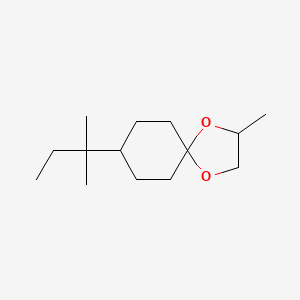
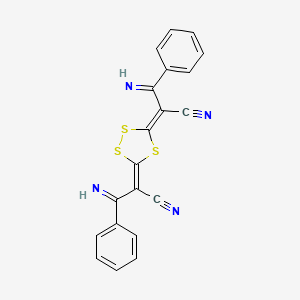
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
